molecular formula C25H21NO4 B3610942 N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopropanecarboxamide

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopropanecarboxamide

Cat. No. B3610942
M. Wt: 399.4 g/mol
InChI Key: RCYRRUVFTYREQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopropanecarboxamide is a chemical compound that has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopropanecarboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can lead to a variety of health benefits. It has also been shown to inhibit the growth of cancer cells and bacteria, which can potentially lead to new treatments for these diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopropanecarboxamide in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a promising compound for developing new treatments for these diseases. However, one limitation is that the synthesis method is complex and requires expertise in organic chemistry.

Future Directions

There are several future directions for research on N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopropanecarboxamide. One direction is to further study its mechanism of action to better understand how it works and how it can be used to develop new treatments for cancer and bacterial infections. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to explore its potential use in other diseases and conditions.

Scientific Research Applications

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopropanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its ability to inhibit the growth of certain types of bacteria and viruses.

properties

IUPAC Name

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-23(17-7-3-1-4-8-17)19-15-21-22(30-14-13-29-21)16-20(19)26-24(28)25(11-12-25)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYRRUVFTYREQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3C(=O)C5=CC=CC=C5)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopropanecarboxamide
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N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopropanecarboxamide
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N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopropanecarboxamide
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N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopropanecarboxamide
Reactant of Route 5
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N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopropanecarboxamide
Reactant of Route 6
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N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopropanecarboxamide

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